molecular formula C6H2F3NOS B6280518 2-isocyanato-5-(trifluoromethyl)thiophene CAS No. 1301606-02-9

2-isocyanato-5-(trifluoromethyl)thiophene

Cat. No.: B6280518
CAS No.: 1301606-02-9
M. Wt: 193.1
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Description

2-isocyanato-5-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C6H2F3NOS. It is characterized by the presence of an isocyanate group (-N=C=O) and a trifluoromethyl group (-CF3) attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isocyanato-5-(trifluoromethyl)thiophene typically involves the reaction of 2-amino-5-(trifluoromethyl)thiophene with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:

2-amino-5-(trifluoromethyl)thiophene+phosgeneThis compound+HCl\text{2-amino-5-(trifluoromethyl)thiophene} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 2-amino-5-(trifluoromethyl)thiophene+phosgene→this compound+HCl

The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene .

Chemical Reactions Analysis

Types of Reactions

2-isocyanato-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-isocyanato-5-(trifluoromethyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development due to its ability to form stable urea and carbamate linkages.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-isocyanato-5-(trifluoromethyl)thiophene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites in biological molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in drug development to create compounds with specific biological activities. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-isocyanato-5-(trifluoromethyl)phenyl: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-chloro-5-(trifluoromethyl)phenyl isocyanate: Contains a chloro group instead of an isocyanate group.

    2-fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains a fluoro group instead of an isocyanate group.

Uniqueness

2-isocyanato-5-(trifluoromethyl)thiophene is unique due to the presence of both an isocyanate group and a trifluoromethyl group on a thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

1301606-02-9

Molecular Formula

C6H2F3NOS

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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